4-Octadecenal

Description

Properties

CAS No. |

56554-98-4 |

|---|---|

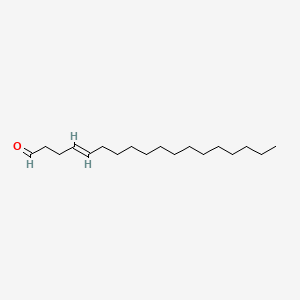

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

(E)-octadec-4-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-15,18H,2-13,16-17H2,1H3/b15-14+ |

InChI Key |

OMYNAOGTVRPSDI-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/CCC=O |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCC=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 4-Octadecenol

Primary alcohols serve as direct precursors to aldehydes via controlled oxidation. For 4-octadecenal, the oxidation of 4-octadecenol (C₁₈H₃₆O) using pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) provides a reliable route. This method avoids over-oxidation to carboxylic acids, a common challenge with stronger oxidizing agents like potassium permanganate.

Typical Procedure :

- Dissolve 4-octadecenol (1.0 mmol) in DCM (10 mL).

- Add PCC (1.2 mmol) under nitrogen atmosphere.

- Stir at room temperature for 12 hours.

- Filter through a silica gel pad and concentrate under reduced pressure.

Yields typically range from 70–75%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Wittig Reaction Approaches

The Wittig reaction enables precise double-bond formation while introducing the aldehyde group. A C₁₇-ylide (e.g., (4-carboxyheptadecyl)triphenylphosphonium bromide) reacts with formaldehyde to generate this compound.

Representative Protocol :

- Generate the ylide by treating the phosphonium salt with potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF).

- Add paraformaldehyde (1.5 eq) and stir for 3 hours at room temperature.

- Quench with aqueous ammonium chloride and extract with hexane.

- Purify via column chromatography (hexane/ethyl acetate gradient).

This method achieves 60–65% yield with >90% isomeric purity, as demonstrated in analogous syntheses of unsaturated carbonyl compounds.

Hydroformylation of 3-Heptadecene

Hydroformylation introduces a formyl group across a double bond. Using rhodium catalysts (e.g., RhCl(CO)(PPh₃)₂), 3-heptadecene undergoes anti-Markovnikov addition of syngas (CO/H₂) to yield this compound.

Key Conditions :

- Pressure: 10–15 bar CO/H₂ (1:1 ratio)

- Temperature: 80–100°C

- Solvent: Toluene

This method faces challenges in regioselectivity but offers scalability for industrial applications.

Natural Extraction and Isolation

Solvent Extraction from Biological Sources

This compound occurs in trace amounts in plant lipids. A protocol adapted from Nigella sativa seed extraction involves:

- Macerate dried plant material (2500 g) in methanol for 72 hours.

- Filter and concentrate under reduced pressure.

- Partition the crude extract sequentially with hexane, ethyl acetate, and chloroform.

Partitioning Yields :

| Fraction | Yield (%) |

|---|---|

| Hexane | 60.17 |

| Ethyl Acetate | 22.31 |

| Chloroform | 0.42 |

The hexane fraction, enriched in non-polar aldehydes, undergoes further purification via silica gel chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Identification

GC-MS analysis of Nigella sativa extracts revealed 9-octadecenal (0.30%) and 9,12-octadecadienal (0.18%), highlighting the feasibility of isolating analogous aldehydes from natural sources. For this compound, high-resolution mass spectrometry (HRMS) and retention index matching are critical for identification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for synthetic this compound (CDCl₃, 400 MHz):

- δ 0.88 (t, 6H, H-1, H-18)

- δ 1.26–1.42 (m, 24H, aliphatic chain)

- δ 2.01–2.08 (m, 4H, allylic protons)

- δ 5.33–5.40 (m, 2H, H-4, H-5)

- δ 9.75 (t, 1H, H-1 aldehyde)

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

- 2710, 2820 (C-H stretch, aldehyde)

- 1725 (C=O stretch)

- 1650 (C=C stretch)

Challenges and Optimization Strategies

Regioselectivity in Double Bond Formation

Controlling double bond position remains a hurdle. Catalytic asymmetric methods using chiral ligands (e.g., BINAP) improve regioselectivity but require stringent anhydrous conditions.

Aldehyde Stability

This compound is prone to oxidation and polymerization. Storage under nitrogen at –20°C with 0.1% butylated hydroxytoluene (BHT) as a stabilizer extends shelf life.

Chemical Reactions Analysis

Types of Reactions: 4-Octadecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-Octadecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to form 4-Octadecenol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: 4-Octadecenoic acid.

Reduction: 4-Octadecenol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Agricultural Applications

- Insect behavior : 4-Octadecenal, along with other compounds, can either attract or inhibit the responses of certain insects . For example, Z11-18:OH, a component of C. medinalis, can inhibit the responses of C. suppressalis males .

- Volatile production : Small organic chemicals can influence the production of volatile metabolites by certain species of fungi. 5-Octadecenal production is stimulated by methanol in Fusarium sp. and Phomopsis sp. .

Medical and Health Applications

- Disease detection in cattle : this compound is one of four volatile compounds that are statistically different between "sick" and "normal" cattle nasal swab samples . It is also present in cattle serum samples .

- Antimicrobial applications : Compounds found in marine macroalgae, such as stearidonic acid and gamma-linolenic acid, exhibit antimicrobial activities that can be applied to human health, including antibacterial and antifungal treatments .

- ** anticancer potential**: Metal-complexed molecules, characterized via computational studies and in vitro biological testing, show potential pharmacological activity . Some have demonstrated cytotoxic effects against lung cancer cell lines .

Data Tables

Volatile Compounds in Cattle Nasal Swabs

| Compound # | Preliminary ID | Column Retention Time (min) | Sick Cattle Peak Area (a.u.) | Healthy Cattle Peak Area (a.u.) | Confirmed RT with standard | Spectral Match (%) | Top Five Ion Distribution, Ion (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenol | 22.10 | 91,300 (±44,100) | 145,000 (±89,700) | yes | 62 | 94(100), 65(37), 66(33), 39(31), 40(21) |

| 2 | Benzothiazole | 22.61 | 120,000 (±121,000) | 378,000 (±157,000) | no | 78 | 135(100), 108(32), 69(17), 44(10), 63(10) |

| 3 | p-Cresol | 23.3 | 190,000 (±128,000) | 340,000 (±187,000) | yes | 57 | 108(100), 107(89), 77(59), 79(30), 41(23) |

| 4 | 5-Octadecenal | 27.80 | 33,100 (±39,900) | 64,100 (±90,400) | no | 56 | 55(100), 41(46), 73(44), 97(37), 84(35) |

Volatile Compounds in Cattle Serum Samples

| Compound # | Preliminary ID | Column Retention Time (min) | Sick Cattle Peak Area (a.u.) | Healthy Cattle Peak Area (a.u.) | Confirmed RT with Standard | Spectral Match (%) | Top Five Ion Distribution, Ion (%) |

|---|---|---|---|---|---|---|---|

| 1 | 9-Hexyl-heptadecane | 17.15 | 40,200 (±44,200) | 25,400 (±22,000) | no | 49 | 57(100), 43(89), 45(69), 71(36), 41(31) |

| 2 | Phenol | 22.10 | 63,000 (±52,500) | 38,400 (±32,900) | yes | 49 | 94(100), 65(31), 66(27), 39(23), 40(22) |

| 3 | Isolongifolene | 23.05 | 53,400 (±38,000) | 36,800 (±27,300) | no | 50 | 159(100), 55(41), 145(34), 202(29), 43(27) |

| 4 | Diphenyl ether | 24.72 | 71,800 (±81,300) | 31,400 (±42,900) | no | 57 | 170(100), 141(63), 51(52), 77(45), 44(44) |

| 5 | TMC 1 | 25.60 | 43,700 (±27,900) | 33,500 (±20,400) | no | 51 | 68(100), 67(87), 189(52), 207(41), 93(40) |

Case Studies

- Metal-Complexed Molecules: Muhammad et al. synthesized four new carboxylate organotin (IV) complexes using a 4-chlorophenoxyacetate ligand, confirmed their structure, and found that they exhibited cytotoxic effects against lung cancer (A549) and normal lung fibroblast (MRC-5) cell lines, as well as antibacterial activity . A molecular docking study showed adequate interactions with the SARS-CoV-2 spike and nucleocapsid proteins, and with the human angiotensin converting enzyme (ACE 2) .

- Cocoa Polyphenols: Cocoa polyphenols can modify risk factors associated with chronic human conditions, including inflammation and high blood pressure .

Mechanism of Action

The mechanism of action of 4-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in biological systems, where it can modify proteins and other biomolecules. Additionally, its unsaturated nature allows it to participate in peroxidation reactions, which can impact cellular signaling and oxidative stress responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

4-Octadecenal belongs to the aldehyde class of lipids, sharing similarities with saturated aldehydes (e.g., octadecanal) and unsaturated analogs (e.g., 10-octadecenal, 7-hexadecenal). The table below summarizes key comparisons:

Key Findings:

Double Bond Position and Bioactivity :

- The position of the double bond influences molecular conformation and biological activity. For example, this compound’s double bond at C4 may enhance membrane permeability compared to 10-octadecenal, which has a more central bond .

- In antifungal assays, this compound (2.44%) coexists with 7-hexadecenal (3.03%), suggesting synergistic effects against pathogens .

Functional Group Differences: this compound’s aldehyde group confers electrophilic reactivity, enabling covalent interactions with microbial proteins or DNA. In contrast, 9-octadecenoic acid (oleic acid), a carboxylic acid, primarily modulates membrane fluidity .

Ecological Roles :

- This compound is implicated in interspecies signaling, such as pheromone activity in soil ecosystems, whereas 2,2-dideuterioctadecanal (a saturated analog) serves as a metabolic marker in bacterial studies .

Concentration Variability: this compound’s abundance varies significantly across sources: 3.19% in Xenorhabdus sp., 3.06% in mite-infested wheat, and 0.39% in dandelion.

Research Implications and Gaps

- Structural-Activity Relationships : Further studies are needed to resolve how double bond position (e.g., 4 vs. 10) affects aldehyde bioactivity in ecological and pharmacological contexts.

- Synergistic Effects: The coexistence of this compound with compounds like ricinoleic acid (8.36% in antifungal extracts) warrants investigation into combinatorial antimicrobial strategies .

- Biosynthetic Pathways : Elucidating the enzymes responsible for this compound production in bacteria and plants could enable bioengineering for pest control or pharmaceutical applications .

Q & A

Q. How can 4-Octadecenal be reliably identified in complex biological or environmental matrices?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and identification, coupled with nuclear magnetic resonance (NMR) for structural confirmation. Optimize extraction protocols (e.g., solid-phase microextraction) to minimize matrix interference. Validate results against certified reference materials .

Q. What synthesis routes are most effective for producing high-purity this compound?

Methodological Answer: Employ Wittig or Horner-Wadsworth-Emmons reactions for controlled alkene formation. Monitor reaction progress via thin-layer chromatography (TLC) and purify using flash chromatography. Confirm purity (>98%) via high-performance liquid chromatography (HPLC) with UV/Vis detection .

Q. Which analytical techniques are optimal for quantifying this compound in trace amounts?

Methodological Answer: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity. Calibrate using isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

Methodological Answer: Compare cis/trans isomers using polarized light microscopy or infrared (IR) spectroscopy. Computational modeling (e.g., density functional theory) can predict dipole moments and solubility differences .

Q. What are the stability challenges of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via GC-MS. Use antioxidant additives (e.g., BHT) in inert atmospheres to mitigate oxidation .

Advanced Research Questions

Q. What mechanistic pathways drive this compound’s degradation in aerobic environments?

Methodological Answer: Perform kinetic studies with radical scavengers (e.g., TEMPO) to identify autoxidation pathways. Use electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. How does this compound interact with lipid bilayers at the molecular level?

Methodological Answer: Apply molecular dynamics simulations (GROMACS) and Langmuir-Blodgett trough experiments to assess membrane insertion dynamics. Validate with fluorescence anisotropy .

Q. What contradictory findings exist regarding this compound’s role in cellular signaling pathways?

Methodological Answer: Systematically review in vitro vs. in vivo studies. Use meta-analysis tools (e.g., RevMan) to reconcile dose-dependent effects and contextualize cell-type specificity .

Q. How can isotopic labeling advance tracing studies of this compound in metabolic networks?

Methodological Answer: Synthesize ¹³C-labeled this compound and track incorporation via flux balance analysis. Pair with metabolomic profiling (LC-HRMS) to map downstream metabolites .

Q. What statistical frameworks are best suited for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) or Bayesian hierarchical models to account for inter-experiment variability. Use Akaike information criterion (AIC) for model selection .

Q. How do solvent polarity and temperature affect this compound’s conformational equilibrium?

Methodological Answer: Conduct variable-temperature NMR and dielectric spectroscopy. Correlate solvent polarity indices (ET30) with conformational populations .

Q. What ethical considerations arise when studying this compound’s ecological impacts?

Methodological Answer: Follow Nagoya Protocol guidelines for biodiversity access. Use in silico ecotoxicology models (e.g., ECOSAR) to minimize in vivo testing .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported bioactivity values for this compound?

Methodological Answer: Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate with orthogonal assays (e.g., SPR vs. ELISA). Perform Grubbs’ test to identify outliers .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles, including critical process parameter (CPP) monitoring. Use multivariate analysis (e.g., PCA) to correlate impurities with reaction conditions .

Q. How can conflicting results about this compound’s enzymatic inhibition be resolved?

Methodological Answer: Replicate studies under identical conditions (pH, ionic strength) and employ isothermal titration calorimetry (ITC) to measure binding affinities. Cross-reference with X-ray crystallography data .

Experimental Design and Validation

Q. What controls are essential for ensuring reproducibility in this compound exposure studies?

Methodological Answer: Include vehicle controls (e.g., DMSO), positive/negative controls for assay validity, and blinded sample processing. Use power analysis to determine sample size .

Q. How should researchers design multi-omics studies to explore this compound’s systemic effects?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and lipidomics (shotgun LC-MS) with pathway enrichment tools (e.g., MetaboAnalyst). Apply false discovery rate (FDR) correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.